

# Unveiling Deflazacort Impurity C: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Deflazacort Impurity C*

Cat. No.: *B15289934*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Deflazacort Impurity C**, a known related substance to the corticosteroid Deflazacort. This document details its chemical structure, physicochemical properties, and outlines a plausible synthetic approach, offering valuable insights for researchers and professionals engaged in drug development and quality control.

## Chemical Identity and Structure

**Deflazacort Impurity C** is chemically identified as (11 $\beta$ ,16 $\beta$ )-11,21-Bis(acetoxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione.<sup>[1][2]</sup> It is also commonly referred to as Deflazacort 11-Acetate Analogue.<sup>[1][3]</sup> The structural distinction of this impurity from the active pharmaceutical ingredient (API) Deflazacort lies in the presence of an additional acetyl group at the 11-position of the steroid backbone.

The chemical structure of **Deflazacort Impurity C** is presented below, alongside that of Deflazacort for comparative analysis.

A diagram illustrating the structural relationship between Deflazacort and **Deflazacort Impurity C**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Deflazacort Impurity C** is provided in the table below. This data is essential for its identification, purification, and analytical method development.

| Property          | Value                                           | Reference                               |
|-------------------|-------------------------------------------------|-----------------------------------------|
| CAS Number        | 710951-92-1                                     | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>27</sub> H <sub>33</sub> NO <sub>7</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 483.55 g/mol                                    | <a href="#">[1]</a>                     |
| Appearance        | White to off-white solid                        | <a href="#">[1]</a>                     |
| Melting Point     | 211-214 °C                                      | <a href="#">[1]</a>                     |
| Boiling Point     | 598.7 ± 50.0 °C at 760 mmHg                     | <a href="#">[1]</a>                     |
| Density           | 1.38 ± 0.1 g/cm <sup>3</sup>                    | <a href="#">[1]</a>                     |
| Solubility        | Slightly soluble in Chloroform and Methanol     | <a href="#">[1]</a>                     |
| Purity            | >95% (as a reference standard)                  | <a href="#">[1]</a> <a href="#">[4]</a> |

## Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of pharmaceutical impurities. While publicly available spectra for **Deflazacort Impurity C** are limited, this section outlines the expected characteristic signals based on its structure. Researchers can typically obtain detailed spectral data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, from the Certificate of Analysis (CoA) provided by commercial suppliers of this reference standard.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone, the oxazole ring, and two distinct acetyl groups. The additional acetyl group at the

11-position would likely introduce a new singlet in the methyl region (around  $\delta$  2.0-2.2 ppm) and cause a downfield shift of the proton at the 11-position.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would similarly display signals corresponding to the entire carbon framework. The presence of the second acetyl group would be confirmed by an additional carbonyl signal and a methyl signal in the appropriate chemical shift ranges.

## Mass Spectrometry (MS)

The mass spectrum of **Deflazacort Impurity C** should exhibit a molecular ion peak corresponding to its molecular weight (483.55 g/mol). The fragmentation pattern would be expected to show losses of the acetyl groups and other characteristic fragments of the Deflazacort core structure.

## Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the carbonyl groups (C=O) of the esters and the ketone, the C=C bonds of the dienone system, and the C-O stretching vibrations.

## Experimental Protocols: Synthesis and Isolation

A specific, validated protocol for the synthesis of **Deflazacort Impurity C** is not readily available in the public domain. However, based on its chemical structure, a plausible method of preparation would involve the acetylation of Deflazacort. A general procedure for the acetylation of a related dihydroxy precursor to Deflazacort is described in U.S. Patent 6,103,895 A.<sup>[5]</sup> This process could potentially be adapted to introduce an acetyl group at the 11-hydroxy position of Deflazacort.

Proposed Synthetic Pathway:



[Click to download full resolution via product page](#)

A flowchart of the proposed synthetic route to **Deflazacort Impurity C**.

General Experimental Steps (Hypothetical):

- Dissolution: Dissolve Deflazacort in a suitable aprotic solvent (e.g., pyridine, dichloromethane).
- Acetylation: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. The reaction may require a catalyst, such as 4-dimethylaminopyridine (DMAP).
- Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated solution of sodium bicarbonate) and extract the product into an organic solvent.
- Purification: Purify the crude product using column chromatography on silica gel to isolate **Deflazacort Impurity C** from any unreacted starting material and other by-products.
- Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR) and chromatographic techniques.

It is important to note that this is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to

be optimized to achieve a good yield and purity of the desired impurity.

Alternatively, **Deflazacort Impurity C** may be formed as a by-product during the synthesis of Deflazacort or as a degradation product under certain conditions. Isolation from such mixtures would typically involve preparative chromatography.

## Conclusion

This technical guide provides a foundational understanding of **Deflazacort Impurity C** for the scientific community. The provided information on its chemical structure, properties, and a proposed synthetic route can aid in the development of analytical methods for its detection and quantification, which is crucial for ensuring the quality and safety of Deflazacort drug products. For definitive identification and quantitative analysis, the use of a qualified reference standard from a reputable supplier, complete with a comprehensive Certificate of Analysis, is strongly recommended.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bocsci.com](http://bocsci.com) [bocsci.com]
- 2. Deflazacort Impurity C - CAS - 710951-92-1 | Axios Research [axios-research.com]
- 3. [cleanchemlab.com](http://cleanchemlab.com) [cleanchemlab.com]
- 4. [bocsci.com](http://bocsci.com) [bocsci.com]
- 5. US6103895A - Preparation of (11<sup>12</sup>,16<sup>12</sup>)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-d ieno[17,16-d]oxazole-3,20-dione - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Unveiling Deflazacort Impurity C: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15289934#what-is-the-chemical-structure-of-deflazacort-impurity-c>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)